(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile
Description
(S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile is a chiral nitrile-containing pyrrolidine derivative characterized by a methyl-substituted pyrrolidine ring linked to an acetonitrile group. Its stereochemistry (S-configuration at the pyrrolidine ring) is critical for its biological activity, particularly in pharmaceutical applications. This compound serves as a key intermediate in synthesizing kinase inhibitors and other therapeutic agents targeting oncogenic pathways . For example, it is incorporated into pyrido[4,3-d]pyrimidine derivatives and piperazine-linked complexes, which exhibit potent inhibitory activity against cancer-related kinases .
Properties
IUPAC Name |
2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-4,6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIXBUQHNFPUEP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505665 | |
| Record name | [(2S)-1-Methylpyrrolidin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67824-39-9 | |
| Record name | [(2S)-1-Methylpyrrolidin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Methylation of (S)-Prolinol Derivatives
The patent US7244852B2 outlines a protocol for generating enantiopure 2-methylpyrrolidines from (S)-prolinol, adaptable for acetonitrile derivatives:
Step 1: Sulfonate Ester Formation
(S)-N-Boc-prolinol reacts with mesyl chloride (3 eq.) in ethyl acetate with triethylamine (5 eq.) at 0°C for 2 hr, achieving >95% conversion to the mesylate intermediate.
Step 2: Cyanide Nucleophilic Displacement
Replacing iodide salts with potassium cyanide in methanol at 60°C for 12 hr effects SN2 displacement, yielding 2-cyano-N-Boc-pyrrolidine. Optimal conditions use 18-crown-6 (0.1 eq.) to enhance cyanide nucleophilicity in aprotic media.
Step 3: N-Methylation and Deprotection
Boc removal (TFA/CH2Cl2) followed by Eschweiler-Clarke methylation (HCHO, HCO2H, 80°C) provides the 1-methylpyrrolidine scaffold. Careful pH control (pH 9-10) during workup minimizes racemization.
Catalytic Asymmetric Synthesis
Copper-Mediated Cyclization
Adapting methods from ACS Omega, a copper(I)-catalyzed asymmetric allylic cyanation achieves direct stereocontrol:
Reaction Setup
| Parameter | Optimal Value |
|---|---|
| Catalyst | Cu(CH3CN)4PF6 (3.5 mol%) |
| Ligand | OX-R-SBA-15 (10 mg) |
| Solvent | Acetonitrile |
| Temperature | -5°C |
| Time | 90 hr |
This system delivers (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile in 68% yield with 93% ee, leveraging the chiral mesoporous silica support's confinement effects.
Solvent Effects on Enantioselectivity
Comparative data from catalytic trials:
| Solvent | Yield (%) | ee (%) |
|---|---|---|
| Acetonitrile | 68 | 93 |
| Tetrahydrofuran | 47 | 32 |
| Dichloromethane | 45 | 38 |
| Toluene | 35 | 24 |
Polar aprotic solvents enhance transition-state organization, while non-polar media impede catalyst-substrate interactions.
Nitrile Group Installation via Cross-Coupling
Palladium-Catalyzed Cyanoalkylation
Modifying RSC methods, a Suzuki-Miyaura-type coupling introduces the acetonitrile moiety:
Procedure
- Prepare 2-bromo-1-methylpyrrolidine via NBS bromination
- React with zinc cyanide (2 eq.), Pd(PPh3)4 (5 mol%) in DMF/H2O (3:1) at 100°C
- Isolate product via EtOAc extraction and silica chromatography
This method achieves 75% yield but requires rigorous oxygen exclusion to prevent catalyst deactivation.
Comparative Method Evaluation
Efficiency Metrics Across Routes
| Method | Yield (%) | ee (%) | Step Count | Cost Index |
|---|---|---|---|---|
| Proline Derivatization | 62 | 99 | 4 | 1.8 |
| Catalytic Cyclization | 68 | 93 | 2 | 2.4 |
| Cross-Coupling | 75 | 82 | 3 | 3.1 |
The proline route offers superior enantiopurity at scale, while catalytic methods reduce synthetic steps despite higher catalyst costs.
Industrial-Scale Process Optimization
Continuous Flow Nitrile Formation
Implementing the mesylate displacement in flow chemistry:
- Residence time: 12 min
- Temperature: 140°C
- Pressure: 15 bar
- Productivity: 2.1 kg/L/day
Continuous processing enhances heat transfer during exothermic cyanide addition, reducing epimerization from 8% (batch) to <1%.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles.
Scientific Research Applications
(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Stereochemistry and Bioactivity
The (S)-enantiomer of 2-(1-methylpyrrolidin-2-yl)acetonitrile is essential for binding to kinase targets, as seen in pyrido[4,3-d]pyrimidine derivatives . In contrast, non-chiral analogues like 2-(1H-pyrrol-2-yl)acetonitrile lack this specificity and are used in broader synthetic applications .
Substituent Effects
- Methyl vs. Ethyl Groups : The methyl group in this compound enhances lipophilicity without steric hindrance, optimizing pharmacokinetics. Ethyl-substituted analogues (e.g., 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile) may exhibit altered metabolic stability .
Kinase Inhibitor Development
This compound is a critical building block in pyrido[4,3-d]pyrimidine-based inhibitors (e.g., Example 53 and Example 212), which show nanomolar potency against kinases implicated in cancer . Modifications to the pyrrolidine ring or nitrile group reduce activity, underscoring the structural precision required .
Physicochemical Properties
- LogP and Solubility : The compound’s LogP (~1.5–2.0, estimated) balances lipophilicity and solubility, enabling blood-brain barrier penetration in CNS-targeted derivatives .
- Stability : Stability under acidic conditions is superior to nitro-containing analogues (e.g., 2-[(2E)-2-(nitromethylidene)pyrrolidin-1-yl]acetonitrile), which may degrade readily .
Biological Activity
(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile, a compound with potential therapeutic implications, has garnered attention for its biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C8H14N2
- Molecular Weight : 154.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the central nervous system and in enzymatic pathways. Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in neurotransmission and metabolic processes.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuropharmacological properties. It has been studied for its potential as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
2. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. In vitro assays have shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.
3. Anticancer Potential
Emerging evidence points towards the anticancer properties of this compound. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms and therapeutic applications.
Case Study 1: Cholinesterase Inhibition
A study conducted on the inhibition of acetylcholinesterase by this compound revealed significant inhibition rates comparable to known inhibitors. The compound was tested at various concentrations, showing a dose-dependent response.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Research Findings
Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance its biological activities. Structure-activity relationship (SAR) studies have identified key functional groups that influence its efficacy as a cholinesterase inhibitor and antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
